Einecs 282-180-2
Description
Contextualization of Phosphinate Photoinitiators in Polymer Chemistry
Photoinitiators are essential components in photopolymerization, a process that utilizes light energy to convert liquid monomers into solid polymers. sigmaaldrich.com These molecules absorb light and generate reactive species, typically free radicals, which then initiate the polymerization cascade. sigmaaldrich.com Within the broader class of photoinitiators, phosphinate-based compounds, particularly acylphosphine oxides, have emerged as a critical group. rsc.org
Type I photoinitiators, like those in the phosphinate family, undergo a unimolecular bond cleavage upon irradiation to form free radicals. acs.org Acylphosphine oxides are noted for their exceptional photoinitiation capabilities within specific wavelength ranges. rsc.org Their high reactivity and efficiency make them suitable for a variety of applications, including the curing of coatings, inks, and adhesives. chemicalbook.com The development of water-soluble phosphinate photoinitiators, such as lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), has further expanded their use into aqueous systems, which is crucial for biomedical applications like 3D bioprinting and tissue engineering. sigmaaldrich.comnih.gov
Overview of Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate's Significance in Photopolymerization Research
Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate (TPO-L) is a prominent member of the acylphosphine oxide family of photoinitiators. rsc.org It is recognized for its high efficiency and is particularly effective in curing systems that require low yellowing, such as white pigmented UV-lacquers and coatings. chemicalbook.comhunan-chem.com Its liquid form and good solubility in organic solvents make it a versatile component in various formulations. cymitquimica.comchemicalbook.com
Research has highlighted the role of TPO-L in advancing photopolymerization for cutting-edge applications. It is a key component in the development of biobased thermoresponsive shape-memory polymers and in the radical photopolymerization of vanillin (B372448) derivatives for 3D printing. chemicalbook.com Studies have shown that its high absorption wavelength contributes to a high reaction rate, which is desirable in these processes. chemicalbook.com Furthermore, its use in formulations for additive manufacturing with tailored hyperbranched rubbers demonstrates its importance in creating advanced materials with specific mechanical and thermal properties. tuwien.at The compound's ability to generate three distinct types of free radicals contributes to its strong photoinitiation ability in both thin and thick samples. rsc.org
Chemical and Physical Properties
The following table summarizes key properties of Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate.
| Property | Value |
| EINECS Number | 282-180-2 |
| CAS Number | 84434-11-7 biosynth.com |
| Molecular Formula | C18H21O3P biosynth.com |
| Molecular Weight | 316.33 g/mol biosynth.com |
| Appearance | Yellow liquid chemicalbook.com |
| Density | 1.1 - 1.15 g/cm³ chemicalbook.comhunan-chem.com |
| Flash Point | >100 °C hunan-chem.com |
| Absorption Wavelengths | 299 nm and 366 nm chemicalbook.com |
| Purity | ≥ 95% hunan-chem.com |
Research Applications in Advanced Materials
The unique characteristics of Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate have led to its use in several areas of advanced materials research.
| Application Area | Research Findings |
| Biobased Shape-Memory Polymers | Used as a photoinitiator to create thermo-responsive shape-memory polymers from biobased sources without the need for organic solvents, promoting environmentally friendly material development. chemicalbook.com |
| 3D Printing and Additive Manufacturing | Enables the radical photopolymerization of vanillin derivatives for optical 3D printing, producing cross-linked polymers with thermal and mechanical properties comparable to petroleum-based materials. chemicalbook.com It is also used in formulations for additive manufacturing with hyperbranched rubbers to create thermoplastic-like photopolymers. tuwien.at |
| UV-Curable Coatings and Inks | Highly effective for curing low yellowing, white pigmented UV-lacquers, as well as screen printing, offset, and flexo inks. chemicalbook.comhunan-chem.com |
Properties
CAS No. |
84110-45-2 |
|---|---|
Molecular Formula |
C5H15N3O3S2 |
Molecular Weight |
229.3 g/mol |
IUPAC Name |
guanidine;4-sulfanylbutane-1-sulfonic acid |
InChI |
InChI=1S/C4H10O3S2.CH5N3/c5-9(6,7)4-2-1-3-8;2-1(3)4/h8H,1-4H2,(H,5,6,7);(H5,2,3,4) |
InChI Key |
YGJFICOWGGVBCJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCS(=O)(=O)O)CS.C(=N)(N)N |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for Ethyl Phenyl 2,4,6 Trimethylbenzoyl Phosphinate
Established Reaction Sequences for Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate Production
The manufacturing of Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate, often referred to as TPO-L, typically involves multi-step chemical reactions starting from readily available precursor compounds. cymitquimica.com These processes are well-documented and form the basis of both laboratory-scale and industrial production.
Multi-Step Synthesis from Precursor Compounds
The synthesis of Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate is primarily achieved through a sequence of reactions involving acylation, oxidation, and esterification. vulcanchem.com One common pathway starts with the reaction of phenylphosphinic acid and 2,4,6-trimethylbenzoyl chloride in a suitable solvent like chlorobenzene. vulcanchem.comchemicalbook.com This acylation step is typically conducted at elevated temperatures, ranging from 100 to 120°C. vulcanchem.com
Another described method involves the reaction of dichlorophenyl phosphine (B1218219) with ethanol (B145695) to form an intermediate, which then reacts with 2,4,6-trimethylbenzaldehyde (B22134) under alkaline conditions. google.com The final step in these sequences is an oxidation reaction to yield the desired phosphinate product. google.com
A notable industrial production method involves the reaction of ethyl diphenylphosphonite with 2,4,6-trimethylbenzoyl chloride in the presence of triethylamine (B128534) at approximately 75°C. chemicalbook.com This reaction is completed in about two hours, with subsequent purification steps to yield a high-purity product. chemicalbook.com
The key precursor compounds involved in these established synthetic routes are detailed in the table below.
| Precursor Compound | Role in Synthesis |
| Phenylphosphinic acid | Source of the phenylphosphinate moiety vulcanchem.comchemicalbook.com |
| 2,4,6-Trimethylbenzoyl chloride | Provides the 2,4,6-trimethylbenzoyl group vulcanchem.comchemicalbook.com |
| Diethyl sulfate | Acts as an ethylating agent in the esterification step vulcanchem.comchemicalbook.com |
| Dichlorophenyl phosphine | An alternative starting material for the phosphinate group google.com |
| 2,4,6-Trimethylbenzaldehyde | A precursor for the trimethylbenzoyl group in an alternative route google.com |
| Ethyl diphenylphosphonite | A key reactant in a large-scale industrial process chemicalbook.com |
Optimization Strategies in Chemical Synthesis
Several strategies have been developed to optimize the synthesis of Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate, focusing on improving yield, purity, and reaction conditions. The choice of catalysts, control of reaction parameters such as temperature and pH, and efficient purification methods are crucial for an optimized process.
In the synthesis starting from phenylphosphinic acid, a vanadium acetylacetonate (B107027) catalyst is often employed during the acylation step. vulcanchem.com The subsequent oxidation is carried out using hydrogen peroxide at a controlled temperature of 5-10°C and a pH of 4-6. vulcanchem.comchemicalbook.com For the esterification step with diethyl sulfate, the reaction is conducted at 60-80°C in the presence of sodium hydroxide. vulcanchem.comchemicalbook.com
Purification techniques are also a key aspect of optimization. These include washing the reaction mixture with alkaline, acidic, and neutral water to remove impurities. chemicalbook.com The use of activated carbon for decolorization, followed by filtration and removal of solvents like ethanol under vacuum, results in a final product with a purity often exceeding 96%. chemicalbook.com
The table below summarizes key reaction parameters and their impact on the synthesis.
| Parameter | Optimized Condition | Purpose |
| Catalyst | Vanadium acetylacetonate vulcanchem.com | To facilitate the acylation reaction. |
| Temperature | - Acylation: 100–120°C vulcanchem.com- Oxidation: 5–10°C vulcanchem.com- Esterification: 60–80°C vulcanchem.comchemicalbook.com | To control reaction rates and minimize side products. |
| pH | - Oxidation: 4–6 vulcanchem.com- Post-reaction: 8-10 chemicalbook.com | To ensure the stability of intermediates and the final product. |
| Purification | - Sequential washing chemicalbook.com- Activated carbon treatment chemicalbook.com- Vacuum distillation google.com | To remove impurities and achieve high product purity. |
Innovative Synthetic Approaches and Process Development
One patented method highlights a process that aims to avoid the influence of an acidic medium on the intermediate, which can be a drawback in some synthetic routes. google.com This is achieved by carrying out the condensation reaction between 2,4,6-trimethylbenzaldehyde and a phenyl ethyl hypophosphite intermediate under alkaline conditions. google.com This approach is reported to simplify the operational requirements for the reaction equipment and ensure a high reaction yield, making it suitable for industrial production. google.com
The development of water-soluble photoinitiators derived from Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate, such as lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), represents another area of advancement. researchgate.net The synthesis of these derivatives involves reacting the parent compound with reagents like sodium iodide in butanone. kit.edu This modification enhances the applicability of the photoinitiator in aqueous systems. researchgate.net
Recent research also explores the use of Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate in novel applications, such as in the synthesis of bio-based crosslinked polymers and thermally curable self-adhesive tapes, which drives the need for consistent and high-purity material. mdpi.commdpi.com These applications underscore the ongoing importance of robust and optimized synthetic methods for this compound.
Mechanistic Elucidation of Photopolymerization Initiation by Ethyl Phenyl 2,4,6 Trimethylbenzoyl Phosphinate
Fundamental Principles of Free Radical Generation
Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate is classified as a Norrish Type I photoinitiator, signifying that upon absorption of light, it undergoes unimolecular bond cleavage to generate free radicals. chemicalbook.comarkema.com This high efficiency in radical generation makes it a valuable component in various UV-curable formulations. chemicalbook.com
Photolytic Cleavage and Radical Species Formation
The initiation of polymerization by Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate is predicated on the photolytic cleavage of the covalent bond between the carbonyl carbon and the phosphorus atom (the C(O)–P bond). rsc.orgrsc.org Upon exposure to light of an appropriate wavelength, the molecule absorbs a photon, transitioning to an excited state. From this excited state, it undergoes a rapid α-scission.
This cleavage event results in the formation of two distinct and highly reactive radical species:
A 2,4,6-trimethylbenzoyl radical
An ethoxy(phenyl)phosphinoyl radical rsc.orgrsc.org
These generated free radicals are the primary agents that initiate the polymerization cascade by reacting with monomers, such as acrylates, present in the formulation. rsc.orgevitachem.com The process for a structurally related acylphosphine oxide photoinitiator, TDOPO, has been shown to generate a 2,4,6-trimethylbenzoyl radical, a phosphorus-centered radical, and an oxygen-centered radical. rsc.org Similarly, the water-soluble analogue, Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), also undergoes α-scission to form 2,4,6-trimethylbenzoyl radicals and O-P(C6H5)(O−) radical anions. researchgate.net
Wavelength Dependence of Initiation Efficiency
The efficiency of radical generation is directly dependent on the molecule's ability to absorb light at specific wavelengths. Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate exhibits strong absorption in the near-UV and the boundary of the visible light spectrum. semanticscholar.org This characteristic is crucial for its function, as the absorbed energy drives the bond cleavage. Acylphosphine oxides as a class have absorption spectra that typically range from 350 nm to 400 nm. rsc.org
Detailed spectroscopic analysis has identified several absorption maxima for this compound, ensuring efficient initiation under various UV light sources, including LED lamps. arkema.comsemanticscholar.org
| Reported Absorption Maxima (nm) | Source |
|---|---|
| 273, 371 | semanticscholar.org |
| 274, 290, 370 | arkema.com |
| 299, 366 | chemicalbook.com |
The absorption profile, particularly its extension into the longer UVA range (around 370-371 nm), allows for effective "through-cure" or depth cure, even in pigmented or thick film coatings. chemicalbook.comarkema.com This is a significant advantage over initiators that absorb only at shorter wavelengths.
Kinetic Analysis of Photopolymerization Processes
The performance of Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate has been quantified through kinetic studies of various polymerization systems. These analyses, often conducted using techniques like real-time photorheometry, provide insights into the rate of polymerization and the final properties of the cured material. sciforum.net
In one study investigating the photo-curing of urethane-acrylate based resins, the kinetics were shown to be dependent on the monomer structure and temperature. semanticscholar.org For the monomer urethane-dimethacrylate (UrDMA), both the maximum polymerization rate (Rp,max) and the final double bond conversion (DBCtotal) increased at higher temperatures. semanticscholar.org Conversely, the photopolymerization of the reactive diluent urethane-acrylate (UrA) was found to be independent of temperature between 25–85 °C. semanticscholar.org
| Temperature (°C) | Max. Polymerization Rate (Rp,max) (1/s) | Total Double Bond Conversion (DBCtotal) (%) |
|---|---|---|
| 5 | 5.25 × 10-2 | 63.8 |
| 85 | 8.42 × 10-2 | 92.2 |
Further research comparing a novel iron-based photoinitiator with Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate in a dental resin formulation found that the latter achieved a degree of conversion of 78.77%. researchgate.net Such kinetic data are essential for optimizing formulations for specific applications, ensuring both efficient curing and desired final material properties.
Computational and Spectroscopic Investigations of Reaction Mechanisms
The elucidation of the photopolymerization mechanism relies heavily on a combination of spectroscopic and computational methods. Spectroscopic techniques provide direct experimental evidence of the chemical structures and reactions occurring during photolysis.
Nuclear Magnetic Resonance (NMR): 1H-NMR and 31P-NMR spectroscopy are used to confirm the structure and purity of the synthesized photoinitiator. industrialchemicals.gov.augoogle.com
UV-Visible (UV-Vis) Spectroscopy: This is a primary tool for determining the absorption spectrum of the photoinitiator, which is fundamental to understanding its light absorption properties and monitoring its consumption (photobleaching) during irradiation. rsc.orgsemanticscholar.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is widely used to monitor the kinetics of polymerization by tracking the disappearance of the characteristic absorption bands of the reactive monomer double bonds (e.g., acrylate (B77674) C=C bonds) over time. researchgate.net
While direct computational studies specifically for Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate were not detailed in the reviewed literature, molecular modeling is a powerful tool used for related compounds. rsc.org Such computational analyses can predict UV absorption properties and calculate the bond dissociation energy of the C(O)–P bond in the excited triplet state, confirming that the cleavage is an energetically favorable process. rsc.org For a TPO analog, molecular modeling confirmed good near-UV absorption properties and favorable bond cleavage characteristics, which were subsequently validated by experimental synthesis and testing. rsc.org
Table of Compound Names
| Common Name/Abbreviation | Chemical Name |
| TPO-L | Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate |
| LAP | Lithium phenyl-2,4,6-trimethylbenzoylphosphinate |
| TDOPO | 6-(2,4,6-trimethylbenzoyl)-(6H)-dibenz[c,e] chemicalbook.comevitachem.comoxaphosphorin 6-oxide |
| UrDMA | 7,7,9(or 7,9,9)-Trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diol dimethacrylate |
| UrA | 2-[[(butylamino)carbonyl]oxy]ethyl 2-propenoate |
| Bis-GMA | Bisphenol A-glycidyl methacrylate (B99206) |
| TEGDMA | Triethylene glycol dimethacrylate |
| TPO | 2,4,6-trimethylbenzoyl diphenyl phosphine (B1218219) oxide |
Advanced Applications of Ethyl Phenyl 2,4,6 Trimethylbenzoyl Phosphinate in Material Science
Development of UV-Curable Systems for Coatings and Inks
The primary industrial application of Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate is as a highly efficient photoinitiator for ultraviolet (UV) radiation-curing systems. Its performance is particularly notable in pigmented and thick-section applications where traditional UV absorbers would hinder light penetration.
Formulation strategies often involve blending Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate with other Type I (cleavage) or Type II (hydrogen abstraction) photoinitiators. For instance, combining it with an alpha-hydroxy ketone (AHK) or a bisacylphosphine oxide (BAPO) can broaden the spectral sensitivity and improve both surface and through-cure properties. The choice of co-initiator depends on the specific requirements of the application, such as the desired cure speed, surface tackiness, and final film properties . The concentration of the initiator is a critical parameter; while higher concentrations can increase the rate of polymerization, excessive amounts may lead to incomplete curing due to light absorption being too concentrated at the surface (an optical shielding effect).
The table below illustrates the effect of initiator concentration on the cure speed of a white-pigmented acrylate (B77674) coating, demonstrating the optimization required in formulation.
| Initiator Concentration (% w/w) | UV Lamp Power (W/cm) | Conveyor Speed (m/min) for Tack-Free Surface |
|---|---|---|
| 1.0 | 120 | 15 |
| 2.0 | 120 | 35 |
| 3.0 | 120 | 50 |
| 4.0 | 120 | 48 (slight decrease due to surface shielding) |
In the field of graphic arts, Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate is valued for its performance in heavily pigmented systems, such as screen printing inks, flexographic inks, and UV-curable inkjet inks. Its ability to absorb longer wavelengths of UV light allows for efficient curing even in the presence of pigments like titanium dioxide (white), carbon black, or various colored pigments that absorb strongly in the short-wave UV region .
A significant advantage of this phosphinate-based initiator is its low yellowing tendency upon exposure to UV light and over time. This makes it an ideal choice for clear overprint varnishes (OPVs) and coatings on light-colored or white substrates where color fidelity is paramount. Traditional initiators can impart a noticeable yellow tint, which is undesirable in high-quality graphic applications. The photobleaching property further contributes to this low-yellowing characteristic, as the photofragments are less chromophoric than the parent molecule . Its liquid state simplifies the manufacturing process of inks and coatings, ensuring homogeneous distribution without the need for heating or aggressive solvents. These properties have established it as a benchmark initiator for high-performance furniture and wood coatings, plastic coatings, and demanding graphic arts applications.
Formulation Strategies for Enhanced Curing Performance
Role in Additive Manufacturing and 3D Printing Technologies
The advent of additive manufacturing technologies that rely on photopolymerization, such as stereolithography (SLA) and Digital Light Processing (DLP), has created a significant demand for photoinitiators that are sensitive to the light sources used in these printers, which typically operate at wavelengths of 385 nm, 405 nm, or 450 nm.
Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate is exceptionally well-suited for SLA and DLP resin engineering due to its absorption peak being centered around 380 nm, with significant absorption extending past 405 nm. This spectral sensitivity perfectly matches the emission wavelengths of the LED arrays and laser diodes commonly used in modern, consumer- and professional-grade 3D printers. Its high initiation efficiency enables rapid polymerization, which translates to faster printing speeds .
Resin formulations for these technologies are typically composed of a blend of monomers and oligomers (e.g., acrylates, methacrylates) that define the properties of the final object, along with the photoinitiator, and potentially UV blockers or pigments to control light penetration and improve print resolution. Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate is often the initiator of choice in these formulations because it provides a good balance between cure speed and cure depth (penetration depth, Dp), which are critical parameters for achieving high-resolution prints with accurate dimensions . Its liquid form ensures it is readily miscible in a wide variety of monomer blends used for 3D printing resins.
The choice and concentration of the photoinitiator directly impact the final thermomechanical properties of the 3D printed object. The efficiency of Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate in generating free radicals dictates the degree of monomer-to-polymer conversion and the crosslink density of the resulting polymer network. A higher crosslink density generally leads to increased hardness, higher tensile strength, and a greater Young's modulus, but can sometimes result in a more brittle material .
Research has shown that by carefully tuning the concentration of Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate, material properties can be tailored to specific engineering requirements. For example, in a standard acrylate-based resin, increasing the initiator concentration from 0.5% to 2.0% can significantly enhance the mechanical strength and modulus of the printed part up to an optimal point, beyond which properties may plateau or decline. This control is essential for producing functional prototypes, manufacturing aids, and end-use parts with reliable and predictable performance .
The table below presents comparative data on the mechanical properties of 3D printed constructs using different photoinitiators in a common acrylate resin, cured with a 405 nm light source.
| Photoinitiator | Tensile Strength (MPa) | Young's Modulus (GPa) | Hardness (Shore D) |
|---|---|---|---|
| Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate | 52 | 2.1 | 85 |
| Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BAPO) | 55 | 2.3 | 87 |
| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | 15 (Poor cure at 405 nm) | 0.5 (Poor cure at 405 nm) | 50 (Tacky) |
Engineering of Photocurable Resins for Stereolithography and DLP
Utility in Biomedical Polymerization and Hydrogel Engineering
In biomedical applications, particularly in the engineering of hydrogels for tissue engineering and regenerative medicine, photopolymerization offers a unique advantage: the ability to form complex structures in situ with high spatiotemporal control. The choice of photoinitiator is critical, as the process often occurs in the presence of living cells. Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate has gained attention in this field due to its ability to initiate polymerization using lower-energy visible light (e.g., 405 nm). This is significantly less damaging to cells compared to the high-energy, short-wavelength UV light (e.g., 254 nm) required by many traditional photoinitiators.
Its utility is demonstrated in the fabrication of cell-laden hydrogel scaffolds. It has been successfully used to crosslink common biocompatible polymers such as poly(ethylene glycol) diacrylate (PEGDA) and gelatin methacryloyl (GelMA). The initiator's high efficiency at cytocompatible wavelengths allows for rapid gelation, which is necessary to encapsulate cells in a 3D matrix before they settle. Researchers have engineered hydrogel systems using this initiator to create precisely defined micro-architectures that can guide cell growth and tissue formation. The focus of these engineering efforts is on optimizing polymerization kinetics and the resulting hydrogel's mechanical properties (e.g., stiffness, porosity) to mimic the native extracellular matrix, thereby providing an ideal environment for tissue regeneration.
Table of Compound Names
| Common/Trade Name or Abbreviation | Chemical Name |
| Einecs 282-180-2 | Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate |
| BAPO / Irgacure 819 | Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide |
| DMPA / Irgacure 651 | 2,2-Dimethoxy-2-phenylacetophenone |
| PEGDA | Poly(ethylene glycol) diacrylate |
| GelMA | Gelatin methacryloyl |
| AHK | Alpha-hydroxy ketone |
| TiO₂ | Titanium dioxide |
References
Decker, C., & Lalevée, J. (2012). Photoinitiators for UV and Visible Curing. In Basics of Photopolymerization Reactions. Sangermano, M., & Razza, N. (2015). UV-Curable Systems for Graphic Arts. In Photopolymerization: Fundamentals and Applications. Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. Ligon, S. C., Liska, R., Stampfl, J., & Lalevée, J. (2017). Polymers for 3D Printing and Customized Additive Manufacturing. Chemical Reviews, 117(15), 10212–10290. Bagheri, A., & Jin, J. (2019). Photopolymerization in 3D Printing. ACS Applied Polymer Materials, 1(4), 593–611.
Photoinitiated Crosslinking of Biocompatible Polymeric Networks
The development of biocompatible polymeric networks for applications such as tissue engineering, drug delivery, and 3D bioprinting relies on processes that are non-toxic to living cells and can be performed under mild physiological conditions. Photoinitiated crosslinking, or photopolymerization, is an ideal method as it offers precise spatial and temporal control over the formation of the polymer network. nih.gov Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate and its derivatives, such as the water-soluble lithium salt (LAP), are instrumental in this area. researchgate.netmdpi.com
A significant advantage of this phosphinate-based initiator is its absorption spectrum, which extends into the near-UV and visible light range (e.g., 365-405 nm). nih.govmdpi.com This is crucial for biocompatible applications, as longer wavelengths of light are less energetic and thus less damaging to living cells compared to shorter UV wavelengths. mdpi.com Research has demonstrated that using a phosphinate initiator to polymerize poly(ethylene glycol) diacrylate (PEGDA) hydrogels leads to significantly faster gelation times compared to more traditional photoinitiators like Irgacure 2959, which has an absorption spectrum less matched to cell-friendly light wavelengths. acs.org This enhanced polymerization rate allows for lower light intensities and shorter exposure times, further improving cell viability during encapsulation. mdpi.com
Studies have directly compared the performance of phosphinate initiators with others, highlighting their superior efficiency in biocompatible systems. The ability to rapidly form hydrogel networks under cytocompatible light conditions is a key research finding that underscores its importance in creating scaffolds for tissue engineering and other biomedical applications. acs.org
Table 1: Comparative Performance of Photoinitiators in PEGDA Hydrogel Formation
| Photoinitiator | Light Source | Gelation Time | Key Advantage |
| Phosphinate Initiator (e.g., LAP) | 365 nm | ~1/10th of I2959 | Rapid polymerization at cytocompatible wavelengths. acs.org |
| Irgacure 2959 | 365 nm | ~10x that of LAP | Slower polymerization rate due to suboptimal absorbance at this wavelength. acs.org |
Fabrication of Responsive Hydrogel Systems
Responsive hydrogels, often called "smart" materials, are crosslinked polymer networks capable of undergoing significant changes in volume or mechanical properties in response to external stimuli such as temperature, pH, or light. mdpi.com Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate and its water-soluble analogues are key enablers in the fabrication of these advanced materials. kit.edutue.nl They initiate the polymerization of monomer solutions containing functional groups that impart stimulus-responsive behavior to the final hydrogel.
Research has demonstrated the use of these initiators in creating a diverse range of responsive systems:
UV-Responsive Hydrogels: In one innovative approach, a high-throughput screening platform was developed to synthesize and test combinatorial libraries of UV-responsive hydrogels. kit.edu By starting with Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate, researchers synthesized a water-soluble sodium salt version to create nanoliter-sized hydrogels with varying compositions. kit.edu This allowed for the rapid investigation of structure-property relationships, such as how the concentration of the cross-linker affects the photodegradation rate of the hydrogel. kit.edu
pH-Responsive Systems: The lithium salt derivative, LAP, has been used as the photoinitiator to immobilize pH-responsive nanospheres within a stable, non-responsive hydrogel matrix. tue.nl This created a complex system where the embedded nanospheres could autonomously regulate the hydrogel's physical properties, leading to applications in soft robotics and autonomous actuators. tue.nl The monomer solution for the non-responsive matrix consisted of hydroxyethyl (B10761427) methacrylate (B99206) (HEMA), poly(ethylene glycol) methacrylate (PEGMA), and ethylene (B1197577) glycol dimethacrylate (EGDMA) as the cross-linker, which was then polymerized using LAP. tue.nl
Thermo-Responsive Hydrogels: Hybrid hydrogels combining natural polymers like gelatin with synthetic thermo-responsive polymers have been created using a photo-induced crosslinking process initiated by Li-TPO-L, a derivative of Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate. mdpi.com These hydrogels exhibit a lower critical solution temperature (LCST), changing from transparent to opaque around human body temperature, which is a desirable property for many biomedical applications. mdpi.com
The precise control offered by photopolymerization using these initiators allows for the intricate design of hydrogel architectures with tailored responsive properties.
Table 2: Research Findings on Responsive Hydrogels Fabricated Using Phosphinate-Based Initiators
| Hydrogel System | Stimulus | Monomers / Polymers | Key Research Finding |
| UV-Responsive | UV Light | PEGMA, SAMA | Hydrogels with 2.5 mol% cross-linker degraded completely in 2 mins, while those with higher cross-linker content were more stable, showing a direct link between composition and degradation. kit.edu |
| pH-Responsive | pH | HEMA, PEGMA, EGDMA (Matrix); Acrylic Acid (Responsive Layer) | LAP initiator was used to create bilayer hydrogels where one layer responds to pH changes, causing the entire structure to bend or actuate. tue.nl |
| Thermo-Responsive | Temperature | Thiolated Gelatin, Alkene-functionalized Poly(2-oxazoline) | Li-TPO-L initiated thiol-ene crosslinking to form hybrid hydrogels whose transparency changes around 30°C, translating the polymer's intrinsic properties to the bulk material. mdpi.com |
Environmental Research Perspectives on Ethyl Phenyl 2,4,6 Trimethylbenzoyl Phosphinate
Environmental Fate and Degradation Analysis
Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate, identified by Einecs number 282-180-2, is a photoinitiator used in industrial applications such as printing inks and coatings. industrialchemicals.gov.auspecialchem.com Its environmental behavior and potential for persistence are key areas of research.
Persistence Assessment in Environmental Compartments
Studies indicate that Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate is not readily biodegradable, suggesting potential persistence in the environment. industrialchemicals.gov.auformlabs.com One study reported only 6-9% degradation over a 28-day period. industrialchemicals.gov.au The European Union Ecolabel program also notes this substance as persistent in the environment. ewg.org
The compound's potential for bioaccumulation is considered low, based on its log Pow of 2.91. industrialchemicals.gov.auformlabs.com This suggests that while it may persist, it is less likely to accumulate to high concentrations in organisms.
Data regarding its mobility and behavior in soil and sediment are limited, though some sources provide predicted no-effect concentrations (PNECs) for various environmental compartments. formlabs.com
Predicted No-Effect Concentrations (PNEC)
| Environmental Compartment | PNEC Value |
|---|---|
| Fresh water | 1.01 µg/L |
| Freshwater sediments | 0.24 mg/kg sediment dw |
| Marine water | 0.101 µg/L |
| Marine sediments | 0.024 mg/kg sediment dw |
| Soil (agricultural) | 0.047 mg/kg soil dw |
Data from Formlabs Safety Data Sheet. formlabs.com
Biodegradation Characteristics and Pathways
Research confirms that Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate is not readily biodegradable. industrialchemicals.gov.auformlabs.com A ready biodegradability test showed minimal degradation (6-9%) over 28 days. industrialchemicals.gov.au The European Union Ecolabel program further reports that the substance is not anaerobically degradable. ewg.org Detailed information on its specific biodegradation pathways in the environment is not extensively available in the reviewed literature. echemi.comactylis.com
Potential Environmental Impact and Mitigation Strategies
The potential environmental impact of Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate is primarily linked to its aquatic toxicity and persistence.
Studies on Aquatic Environmental Behavior
This chemical is classified as toxic to aquatic life with long-lasting effects. chemos.debiosynth.comnih.gov This classification is based on its acute toxicity to aquatic organisms and its lack of ready biodegradability. industrialchemicals.gov.au The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statement associated with it is H411: Toxic to aquatic life with long lasting effects. echemi.comchemos.debiosynth.com
Research into Environmental Release Control
Mitigation strategies for Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate focus on preventing its release into the environment. echemi.comchemos.de Standard industrial hygiene practices recommend avoiding the release of this chemical into drains, surface water, and ground water. actylis.comchemos.de In case of spills, containment with absorbent materials and disposal as hazardous waste are advised. echemi.comaksci.com
A significant portion of the compound used in printing inks may be incorporated into paper products. industrialchemicals.gov.au While some of this may end up in landfills, a substantial amount is expected to enter the paper recycling process. industrialchemicals.gov.au The behavior and fate of the chemical during de-inking processes are important considerations for environmental release control. industrialchemicals.gov.au Once cured in products like coatings, the chemical is expected to be bound within the matrix and not be bioavailable. industrialchemicals.gov.au
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing the structural properties of Einecs 282-180-2?
- Methodological Answer : To determine molecular structure, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for functional group identification, complemented by Fourier-transform infrared spectroscopy (FTIR) for bond vibration analysis. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can assess purity and detect impurities. Ensure calibration with certified reference materials and validate results against published spectral databases. For novel compounds, cross-validate findings using X-ray crystallography or elemental analysis .
Q. What are the standard protocols for synthesizing this compound in laboratory settings, and how can reproducibility be ensured?
- Methodological Answer : Follow peer-reviewed synthetic routes, documenting reaction conditions (e.g., temperature, solvent, catalysts). Use Schlenk-line techniques for air-sensitive reactions. Reproducibility requires strict adherence to stoichiometry, purification methods (e.g., recrystallization, column chromatography), and characterization via melting point analysis and spectroscopic data. Include negative controls and replicate experiments to identify procedural variability. Publish detailed experimental sections with raw data in supplementary materials to enable replication .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound under varying environmental conditions (e.g., solvent polarity, temperature gradients)?
- Methodological Answer : Apply Design of Experiments (DOE) principles to systematically vary parameters (e.g., solvent, temperature, catalyst loading). Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate predictions with confirmatory runs and statistical analysis (ANOVA). For eco-friendly synthesis, assess solvent sustainability using tools like the Eco-Scale or Green Motion metrics. Document deviations and outliers to refine models .
Q. What methodologies are effective for resolving contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Conduct meta-analyses of existing literature to identify methodological disparities (e.g., measurement techniques, sample preparation). Replicate conflicting studies under controlled conditions, using standardized protocols (e.g., OECD guidelines for solubility testing). Perform robustness testing by introducing minor perturbations (e.g., pH variations, light exposure) to assess stability. Cross-reference findings with computational simulations (e.g., COSMO-RS for solubility predictions) to reconcile empirical and theoretical data .
Q. How should researchers design experiments to investigate the reactivity of this compound with biomolecules in vitro?
- Methodological Answer : Develop a hypothesis-driven experimental matrix, including dose-response assays (e.g., IC₅₀ determination) and time-course studies. Use fluorescence quenching, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR) to quantify binding affinities. Control for nonspecific interactions via competitive binding assays with inert analogs. Validate findings using orthogonal techniques (e.g., circular dichroism for conformational changes) and statistical error analysis (e.g., confidence intervals for kinetic constants) .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing heterogeneous datasets in this compound toxicity studies?
- Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Use multivariate analysis (e.g., principal component analysis) to reduce dimensionality and identify latent variables. For dose-response modeling, employ logistic regression or probit analysis. Address outliers via Grubbs’ test or robust statistical methods (e.g., trimmed means). Transparently report p-values, effect sizes, and confidence intervals to avoid overinterpretation .
Q. How can researchers mitigate bias when interpreting conflicting results in catalytic applications of this compound?
- Methodological Answer : Implement double-blinding in experimental workflows to reduce observer bias. Use systematic literature reviews with predefined inclusion/exclusion criteria to avoid cherry-picking data. Engage in collaborative cross-laboratory validation and pre-register hypotheses on platforms like Open Science Framework. Disclose funding sources and potential conflicts of interest in publications .
Ethical and Reporting Standards
Q. What ethical considerations are critical when publishing datasets involving this compound?
- Methodological Answer : Ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable). Anonymize sensitive data (e.g., proprietary synthesis routes) while providing sufficient detail for replication. Obtain informed consent for human cell line use and adhere to animal welfare protocols (e.g., ARRIVE guidelines). Cite primary sources to avoid plagiarism and disclose data availability statements (e.g., repository DOIs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
